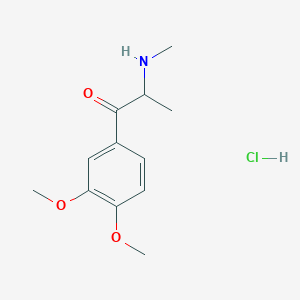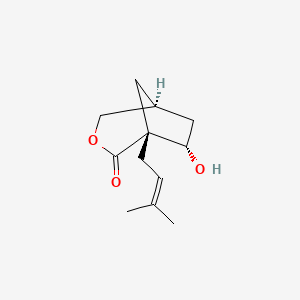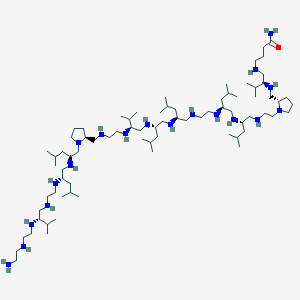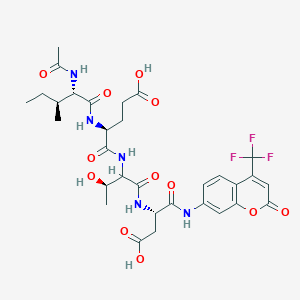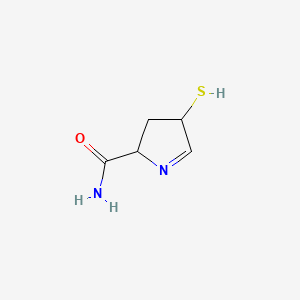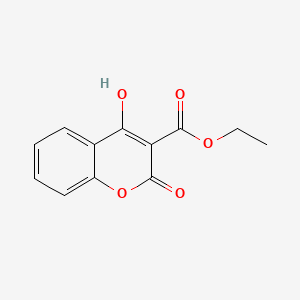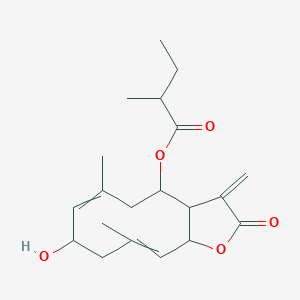
2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide is a chemical compound with the molecular formula C20H28O5 and a molecular weight of 348.43 . It is a type of sesquiterpenoid .
Molecular Structure Analysis
The molecular structure of 2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide is consistent with the given molecular formula C20H28O5 . The structure is confirmed by 1H-NMR .. It is recommended to store the compound at -20°C for 3 years and 4°C for 2 years. If the solution is stored at -20°C for more than one month, it should be re-examined to ensure its efficacy .
Applications De Recherche Scientifique
Analysis in Traditional Chinese Medicine
The sesquiterpene lactones, including compounds like 2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide, have been analyzed for their presence in traditional Chinese medicine. A study focusing on Eupatorium lindleyanum, commonly used in traditional Chinese medicine, utilized HPLC-PDA-ESI-MS/MS methods for the rapid and accurate identification of these compounds (Yang et al., 2010).
Potential Antitubercular Activity
Research on Senecio chionophilus revealed the isolation of sesquiterpenoids, including a compound structurally similar to 2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide. These compounds demonstrated mild antitubercular activity, suggesting potential applications in tuberculosis treatment (Gu et al., 2004).
Cancer Chemopreventive Activity
A study investigating sesquiterpenoids from Tithonia diversifolia identified compounds related to 2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide. These sesquiterpenoids exhibited potential as cancer chemopreventive agents, showing antiproliferative activity and cellular differentiation induction in various cancer cell lines (Gu et al., 2002).
Role in Plant Defense Mechanisms
Research on various plant species has revealed the presence of sesquiterpene lactones, structurally similar to 2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide, which play a role in the plant's defense mechanisms against insects and pathogens. These findings suggest ecological and agricultural applications (Vera et al., 2008).
Therapeutic Potential in Various Diseases
A comprehensive review of costunolide, a sesquiterpene lactone structurally related to 2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide, highlighted its diverse therapeutic potential. The compound exhibits antioxidative, anti-inflammatory, antiallergic, and anticancer properties, influencing various molecular pathways in disease management (Kim & Choi, 2019).
Anti-Cancer Activities and Mechanisms
Another study specifically focused on the anti-cancer activities of costunolide and its mechanisms. The research underscored the potential of this compound in treating various types of cancer, highlighting its ability to cause cell cycle arrest, induce apoptosis, inhibit metastasis and angiogenesis, and reverse multidrug resistance (Lin, Peng, & Su, 2015).
Propriétés
IUPAC Name |
(8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-6-13(4)19(22)24-16-9-11(2)7-15(21)8-12(3)10-17-18(16)14(5)20(23)25-17/h7,10,13,15-18,21H,5-6,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLWUIJEVXJWBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

